2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is a key intermediate in the synthesis of lansoprazole, a commercially available proton pump inhibitor used to treat gastric ulcers and other acid-related disorders. [, , ] This compound belongs to the benzimidazole class of heterocyclic compounds. [] It plays a crucial role in the multi-step synthesis of lansoprazole by providing the necessary structural framework for subsequent chemical transformations. []
The compound 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is a synthetic organic compound with significant relevance in pharmaceutical research. This compound is structurally related to benzimidazole derivatives and is known for its potential applications in medicinal chemistry, particularly as an impurity reference standard for the drug Lansoprazole.
This compound is classified under the category of benzimidazole derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to an imidazole ring. The specific structure of this compound includes a trifluoroethoxy group and a tert-butyldimethylsilyloxy group, contributing to its unique chemical properties. The compound's CAS number is 103577-40-8, and it has been cataloged by various suppliers including Thermo Scientific and Pharmaffiliates .
The synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole typically involves multi-step organic reactions. Key methods may include:
The reactions are generally carried out under controlled conditions using solvents like dimethylformamide or dichloromethane and may require catalysts such as triethylamine or sodium hydride to facilitate nucleophilic attacks. Purification is typically achieved through chromatographic techniques to isolate the desired compound from by-products.
The molecular formula for this compound is C22H28F3N3O2SSi, with a molecular weight of approximately 483.63 g/mol. The structural representation can be described using various identifiers:
The molecular structure features a complex arrangement that includes multiple functional groups contributing to its chemical behavior.
The chemical reactivity of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole may involve:
These reactions are critical for understanding the compound's potential transformations in biological environments.
The physical properties of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to moisture due to the presence of silyl groups.
This compound has notable applications in pharmaceutical research as an impurity reference standard for Lansoprazole-related studies. It serves as an analytical tool for quality control in drug formulation processes. Additionally, its structural characteristics make it a candidate for further exploration in drug development targeting gastrointestinal disorders or other therapeutic areas influenced by benzimidazole derivatives.
The compound features a benzimidazole core linked via a methylthio bridge to a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridyl group. The C5 position of benzimidazole bears a TBDMS-protected hydroxyl group, a critical protective strategy during synthesis. Its systematic IUPAC name denotes this connectivity: the pyridine ring is specified as "3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl," while "tert-butyldimethylsilyloxy" designates the silyl ether at the benzimidazole’s 5-position. This contrasts with its unprotected counterpart (Lansoprazole Sulfide, CAS 103577-40-8), where the 5-position is unsubstituted [3] [6] [8].
Table 1: Nomenclature and Structural Comparisons
Compound Identifier | Systematic Name | Molecular Formula | Key Structural Differences |
---|---|---|---|
Target Compound | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole | C₂₂H₂₈F₃N₃O₂SSi | TBDMS-protected C5 oxygen on benzimidazole |
Desilylated Analog (Lansoprazole Sulfide) | 2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | C₁₆H₁₄F₃N₃OS | Free C5 hydrogen on benzimidazole |
Alternative nomenclature includes "5-(TBDMS-oxy)" abbreviations in commercial catalogs, reflecting the tert-butyldimethylsilyl group’s prevalence in protecting-group chemistry [1] [10]. The molecular framework integrates two pharmacophores: the electron-deficient trifluoroethoxy pyridine enhances metabolic stability, while the silyloxybenzimidazole serves as a synthetic handle for further functionalization.
This crystalline solid (molecular weight: 483.62 g/mol) exhibits limited solubility in aqueous media but dissolves in polar organic solvents like DMSO or methanol [8] [10]. Its purity profile (>98%) is routinely assessed via HPLC, with structural verification through advanced spectroscopic techniques:
Table 2: Spectroscopic Signatures and Physical Properties
Property | Value/Characteristics | Analytical Method |
---|---|---|
Melting Point | Not reported (decomposition observed above 150°C) | DSC |
UV-Vis Absorption | λmax = 292 nm (ε > 10,000 L·mol⁻¹·cm⁻¹) in EtOH | UV-Vis Spectroscopy |
¹H NMR (Key Signals) | δ 0.25 (s, 6H, Si-CH₃), 1.00 (s, 9H, t-Bu), 2.50 (s, 3H, Py-CH₃), 4.70 (s, 2H, SCH₂) | 400 MHz NMR (CDCl₃) |
Solubility | DMSO: >50 mg/mL; Methanol: ~10 mg/mL; Water: <0.1 mg/mL | Equilibrium Method |
The TBDMS group markedly influences lipophilicity (logP ≈ 5.2, predicted), facilitating chromatographic purification during synthesis. Its infrared spectrum shows strong ν(Si-O-C) absorption at 1,100 cm⁻¹ and ν(C=N) benzimidazole stretches at 1,620 cm⁻¹ [1] [6].
Benzimidazole chemistry evolved significantly with the advent of substituted derivatives for pharmaceutical applications. Early analogs like thiabendazole (1960s) established benzimidazoles as privileged scaffolds for antimicrobial and antiulcer agents. The 1980s–1990s saw targeted substitutions at C2 and C5 positions to modulate acidity and bioavailability, culminating in proton pump inhibitors (PPIs) like Lansoprazole. The synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(TBDMS-oxy)-1H-benzimidazole emerged as a strategic innovation to overcome limitations in direct benzimidazole oxidation [6] [7] [9].
The TBDMS protection solved two key challenges:
This compound thus represents an intersection of protective-group chemistry and heterocyclic drug design, enabling scalable synthesis of high-purity sulfoxide derivatives. Its adoption in industrial workflows underscores the role of silicon-based masking strategies in advancing benzimidazole therapeutics [6] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: